![molecular formula C10H19NO B14037450 2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminospiro[33]heptan-2-yl)propan-2-ol is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol typically involves the formation of the spirocyclic structure followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or other amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, such as ketones, aldehydes, and substituted amines .
Applications De Recherche Scientifique
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Aminospiro[3.3]heptan-2-ol hydrochloride
- 2-(6-Aminospiro[3.3]heptan-2-yl)methanol hydrochloride
- tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate
Uniqueness
2-(6-Aminospiro[3.3]heptan-2-yl)propan-2-ol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(2-aminospiro[3.3]heptan-6-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2,12)7-3-10(4-7)5-8(11)6-10/h7-8,12H,3-6,11H2,1-2H3 |
Clé InChI |
WDUUTULTPGJJCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC2(C1)CC(C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


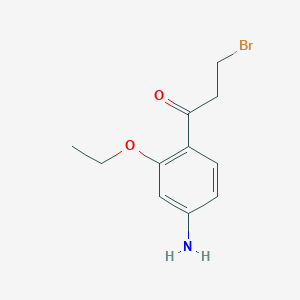
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
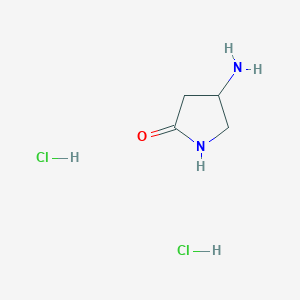
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
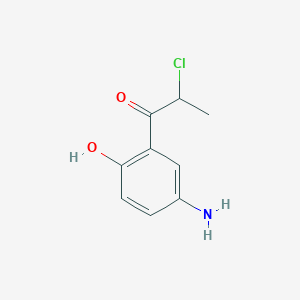
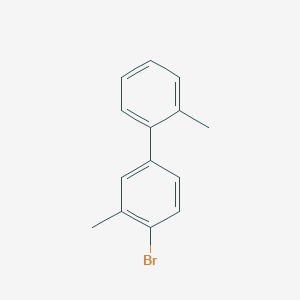
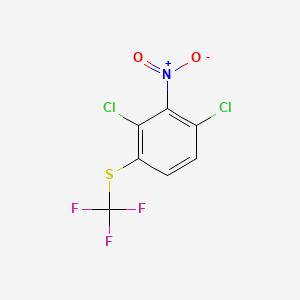


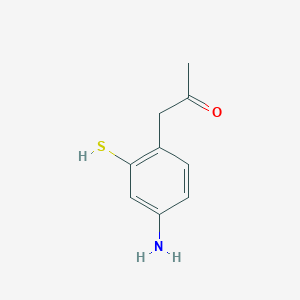
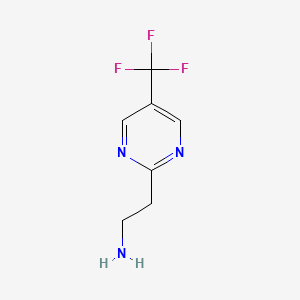

![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
